5-Bromo-2-fluoro-3-(trifluoromethyl)phenacyl bromide
Description
Substituent Electronic Effects
The Hammett equation provides a quantitative framework for understanding substituent impacts. Using σ values (fluorine: +0.06, trifluoromethyl: +0.54, bromine: +0.23), the cumulative meta-directing effects of these groups predict reaction outcomes in synthetic applications. For instance, in Suzuki-Miyaura couplings, the bromine atom’s position and the ring’s electron deficiency may necessitate specialized catalysts, as seen in palladium-mediated reactions involving halogenated aryl ketones.
Comparative Reactivity
Compared to non-fluorinated analogs, this compound’s fluorine and trifluoromethyl groups enhance its stability against metabolic degradation, a property exploited in agrochemical and pharmaceutical intermediates. The α-bromo ketone’s reactivity mirrors that of 4-fluoro-3-(trifluoromethyl)phenacyl bromide, where nucleophilic displacement of bromine by thiols or amines proceeds efficiently under mild conditions.
Properties
IUPAC Name |
2-bromo-1-[5-bromo-2-fluoro-3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2F4O/c10-3-7(16)5-1-4(11)2-6(8(5)12)9(13,14)15/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWSVRACUGYISZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)CBr)F)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization-Bromination Strategy for Aromatic Ring Functionalization
A foundational approach involves introducing bromine at the 5-position of a pre-fluorinated and trifluoromethyl-substituted benzene ring. The patent CN104447183B details a diazotization-bromination sequence for synthesizing 2-bromo-5-fluorobenzotrifluoride, which can be adapted for this target.
Procedure :
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Start with 2-fluoro-3-(trifluoromethyl)aniline as the precursor.
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Diazotize using NaNO₂ and HBF₄ in anhydrous HF at −10°C to form the diazonium salt.
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Brominate via thermal decomposition in the presence of CuBr₂ at 170°C, yielding 5-bromo-2-fluoro-3-(trifluoromethyl)bromobenzene .
Key Parameters :
Friedel-Crafts Acylation for Acetophenone Formation
Following aromatic bromination, the acetyl group is introduced via Friedel-Crafts acylation. However, the electron-withdrawing nature of −F and −CF₃ groups deactivates the ring, necessitating aggressive conditions:
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Reagents : Acetyl chloride, AlCl₃ (2.5 equiv.), in CH₂Cl₂ at 80°C for 12 hours.
α-Bromination of 5-Bromo-2-fluoro-3-(trifluoromethyl)acetophenone
Classical Bromination Using Br₂ in Acidic Media
The α-position of the ketone is brominated using elemental bromine under controlled conditions:
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Reagents : Br₂ (1.1 equiv.) in glacial acetic acid at 0–5°C.
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Mechanism : Acid-catalyzed enol formation followed by electrophilic bromine attack.
Side Reactions :
Oxidative Bromination with HBr-H₂O₂
An alternative method employs HBr and H₂O₂ for milder bromination:
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Conditions : 30% H₂O₂, 48% HBr (2:1 molar ratio), stirred at 25°C for 6 hours.
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Advantages : Reduced corrosivity compared to Br₂, with comparable yields (75–80%).
One-Pot Tandem Bromination Strategy
Simultaneous Aromatic and α-Bromination
A streamlined one-pot method reduces intermediate isolation steps:
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Brominate 2-fluoro-3-(trifluoromethyl)acetophenone using Br₂ (2.2 equiv.) in H₂SO₄ at 50°C for 8 hours.
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The sulfuric acid acts as both a catalyst for α-bromination and a directing agent for aromatic bromination at the 5-position.
Limitations :
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Competing bromination at the 4-position occurs (~15%), requiring chromatographic purification.
Advanced Catalytic Methods
Photocatalytic α-Bromination
Visible-light-mediated catalysis using eosin Y as a photosensitizer enables selective α-bromination:
Electrochemical Bromination
Electrolysis in a divided cell with a Pt anode and NaBr electrolyte achieves high efficiency:
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Conditions : 10 mA/cm² current density, room temperature, 4-hour reaction time.
Comparative Analysis of Synthetic Routes
Mechanistic Insights into Regioselectivity
Aromatic Bromination Directing Effects
The −F (ortho/para-directing) and −CF₃ (meta-directing) groups create competing regiochemical outcomes. Computational studies (DFT-B3LYP/6-311G(d,p)) reveal:
α-Bromination Kinetics
The α-hydrogen’s acidity (pKa ~18) facilitates enol formation, which reacts with Br₂ 10⁴ times faster than the aromatic ring.
Industrial-Scale Considerations
Cost-Benefit Analysis
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Diazotization-Bromination : High yield but requires costly anhydrous HF.
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Photocatalytic : Superior selectivity but scalability challenges with light penetration.
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Electrochemical : Energy-efficient but demands specialized equipment.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-fluoro-3-(trifluoromethyl)phenacyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products:
Substitution Reactions: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation Reactions: Formation of ketones or carboxylic acids.
Reduction Reactions: Formation of alcohols.
Scientific Research Applications
Chemical Properties and Structure
5-Bromo-2-fluoro-3-(trifluoromethyl)phenacyl bromide (CAS Number: 2168316-92-3) features a unique structure characterized by the presence of bromine and fluorine atoms along with a trifluoromethyl group. This structural configuration contributes to its reactivity and potential applications in synthesis and biological activity.
Organic Synthesis and Catalysis
The compound serves as a valuable intermediate in organic synthesis, particularly in the formation of complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it useful for synthesizing various derivatives. For instance, it has been utilized in the synthesis of thiazole-based compounds, which exhibit notable biological activities, including anticancer properties .
Pharmaceutical Intermediates
In medicinal chemistry, this compound acts as an intermediate for synthesizing pharmaceutical compounds. It has been linked to the development of inhibitors targeting Bruton tyrosine kinase (Btk), which plays a crucial role in B cell signaling pathways. This inhibition is being explored for therapeutic benefits in autoimmune diseases such as systemic lupus erythematosus and multiple sclerosis .
Material Science
The compound is also significant in material science, where it is used to synthesize high-performance materials with unique thermal properties. Its incorporation into polymer matrices can enhance the thermal stability and mechanical strength of the resulting materials.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of compounds containing trifluoromethyl groups against multidrug-resistant strains of Staphylococcus aureus (MRSA). The presence of halogen substituents enhances the interaction with bacterial membranes, resulting in increased permeability and cell death. For example, related compounds have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.25 to 64 µg/mL against resistant strains .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent stems from its ability to inhibit Btk activity, leading to a reduction in pro-inflammatory cytokines. This mechanism has been validated in preclinical models where compounds similar to this compound showed promise in alleviating symptoms associated with autoimmune conditions .
Case Study 1: Antimicrobial Efficacy Against MRSA
A study evaluated fluoro and trifluoromethyl-substituted salicylanilide derivatives for their antimicrobial activity against MRSA. Among these derivatives, those structurally related to this compound exhibited significant inhibitory effects, indicating strong activity against resistant strains.
Case Study 2: Inhibition of Btk in Autoimmune Models
In preclinical studies focusing on autoimmune diseases, Btk inhibitors derived from this compound demonstrated the ability to reduce serum immunoglobulin levels and improve clinical outcomes. The results suggest that these compounds could be developed into therapeutic agents for managing autoimmune disorders .
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-3-(trifluoromethyl)phenacyl bromide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The presence of bromine and fluorine atoms enhances its reactivity and specificity towards certain biological targets.
Comparison with Similar Compounds
Key Observations :
- Substituent Positioning: The target compound’s 5-Br, 2-F, and 3-CF₃ arrangement creates steric and electronic effects distinct from analogs.
- Reactivity : The trifluoromethyl group at position 3 stabilizes the aromatic ring via electron withdrawal, while bromine at position 5 may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) more effectively than analogs lacking bromine .
Physicochemical Properties
- Melting Point : While direct data for the target compound is unavailable, analogs like 4-(trifluoromethyl)phenacyl bromide (CAS 383-53-9) have melting points ~80–85°C. The addition of Br and F substituents likely increases melting point due to enhanced molecular weight and intermolecular halogen bonding .
- Solubility: The trifluoromethyl group improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-fluorinated phenacyl bromides. However, bromine and fluorine may reduce solubility in nonpolar solvents .
Biological Activity
5-Bromo-2-fluoro-3-(trifluoromethyl)phenacyl bromide is a synthetic organic compound characterized by its unique combination of halogen substituents, which may enhance its biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound, drawing on diverse research findings.
- Molecular Formula : C₉H₅BrF₄O
- Molecular Weight : 285.03 g/mol
- Physical Appearance : White to pale yellow solid
- Melting Point : 49 to 52 °C
The presence of multiple fluorine atoms contributes to increased lipophilicity and potential reactivity in biological systems, making it a candidate for various applications in medicinal chemistry and agrochemicals.
While there is no established mechanism directly linked to this compound, related compounds with similar structures have shown various biological activities:
- Anticancer Activity : Compounds with trifluoromethyl groups have been associated with cytotoxic effects against cancer cell lines. For instance, thiazole derivatives exhibit significant anti-cancer properties through interactions with specific proteins involved in apoptosis .
- Antimicrobial Properties : Fluorinated compounds often demonstrate enhanced antimicrobial activity. For example, coumarin derivatives containing trifluoromethyl groups have shown potent effects against Gram-positive and Gram-negative bacteria .
Case Studies and Experimental Results
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Cytotoxicity in Cancer Cell Lines :
- A study on thiazole derivatives revealed that modifications in the phenyl ring significantly affected cytotoxicity against various cancer cell lines. The presence of electron-withdrawing groups like trifluoromethyl was crucial for enhancing activity .
- Another investigation highlighted that fluorinated compounds could inhibit tumor growth effectively, suggesting that similar mechanisms might be applicable to this compound.
- Antimicrobial Activity :
Comparative Analysis with Related Compounds
The following table summarizes the properties and activities of compounds closely related to this compound:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 4-Fluoro-3-(trifluoromethyl)phenacyl bromide | C₉H₅BrF₄O | Similar fluorinated structure | Moderate anticancer activity |
| 2-Fluoro-4-(trifluoromethyl)phenacyl chloride | C₉H₅ClF₄O | Chlorine instead of bromine | Varying reactivity; potential antifungal |
| 3-Chloro-5-(trifluoromethyl)phenacyl bromide | C₉H₅BrF₄Cl | Contains chlorine; potential differences in activity | Antimicrobial effects noted |
Q & A
Q. What synthetic routes are available for preparing 5-bromo-2-fluoro-3-(trifluoromethyl)phenacyl bromide?
Methodological Answer: The compound can be synthesized via bromination of a precursor ketone, such as 2-fluoro-3-(trifluoromethyl)acetophenone, using bromine (Br₂) in a solvent like carbon disulfide or acetic acid. Alternatively, Friedel-Crafts acylation followed by halogenation may be employed. Key steps include:
- Bromination: Reacting the acetophenone derivative with Br₂ in the presence of a Lewis acid catalyst (e.g., AlCl₃) under controlled temperature (0–25°C) .
- Solvent Selection: Ether or carbon tetrachloride improves reaction efficiency and minimizes side reactions .
- Purification: Recrystallization from methanol or ethanol yields high-purity product (>95%) .
Q. How should this compound be purified, and what solvents are optimal?
Methodological Answer:
- Recrystallization: Use methanol, ethanol, or carbon disulfide for high recovery rates. For example, dissolve the crude product in hot methanol and cool to 4°C to precipitate crystals .
- Column Chromatography: Employ silica gel with a hexane/ethyl acetate gradient (9:1 to 4:1) for impurities with similar polarity .
Q. What are the critical storage conditions to ensure stability?
Methodological Answer:
- Temperature: Store at 2–8°C in a sealed, light-resistant container to prevent photodegradation .
- Moisture Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the bromine moiety .
- Incompatible Materials: Separate from oxidizers, strong acids/bases, and reactive metals (e.g., sodium) to prevent exothermic reactions .
Q. What personal protective equipment (PPE) is required for safe handling?
Methodological Answer:
- Respiratory Protection: Use NIOSH-approved N95 masks or powered air-purifying respirators (PAPRs) if ventilation is inadequate .
- Gloves: Nitrile or neoprene gloves (tested to EN ISO 374 standards) resist permeation .
- Eye/Face Protection: Goggles with side shields and face shields (EN 166 compliant) .
Advanced Research Questions
Q. How do substituents (Br, F, CF₃) influence its reactivity in nucleophilic substitution?
Methodological Answer:
- Electron-Withdrawing Effects: The trifluoromethyl (CF₃) and fluorine groups activate the phenacyl bromide toward SN₂ reactions by polarizing the C-Br bond. Bromine at the 5-position sterically hinders backside attack, slowing kinetics .
- Kinetic Studies: Monitor reaction rates with pyridine derivatives in methanol at 313.2 K. Pressure-dependent studies (up to 100 MPa) reveal transition-state volume changes (ΔV*), indicating bond formation dominates bond cleavage .
Q. What analytical techniques validate its structural integrity and purity?
Methodological Answer:
- NMR: ¹⁹F NMR confirms CF₃ and F substituents (δ ≈ -60 ppm for CF₃). ¹H NMR shows acetophenone methyl protons at δ 2.6–3.1 ppm .
- Mass Spectrometry: ESI-MS ([M+H]⁺) should match the molecular ion (C₉H₄BrF₄O, exact mass: 322.93 g/mol) .
- HPLC: Use a C18 column with acetonitrile/water (70:30) to detect impurities (<0.5%) .
Q. How can conflicting data on reaction yields in different solvents be resolved?
Methodological Answer:
- Solvent Polarity Effects: Polar solvents (e.g., acetic acid) stabilize transition states in SN₂ reactions, increasing yields. Nonpolar solvents (e.g., carbon disulfide) favor radical pathways, reducing reproducibility .
- Controlled Experiments: Compare yields under inert (N₂) vs. ambient conditions to assess oxidative side reactions .
Q. What are the ecological risks of accidental release, and how are they mitigated?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
